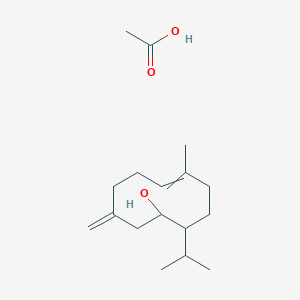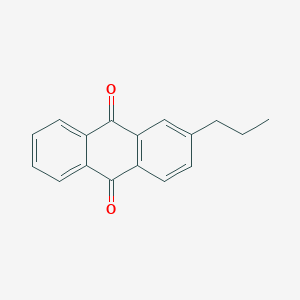
2-Propylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylanthracene-9,10-dione typically involves the Friedel-Crafts acylation reaction. This method uses phthalic anhydride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form anthraquinone. The propyl group can be introduced via alkylation using propyl halides under similar catalytic conditions .
Industrial Production Methods
Industrial production of anthraquinones, including this compound, often involves the oxidation of anthracene derived from coal tar. This process uses oxidizing agents like chromium (VI) oxide. The Friedel-Crafts reaction is also employed on an industrial scale due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propylanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic semiconductors and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 2-Propylanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a potential candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: The parent compound without the propyl group.
9,10-Diphenylanthracene: Substituted with phenyl groups at the 9 and 10 positions.
2,6-Dibromo-9,10-dicyanoanthracene: Substituted with bromine and cyano groups
Uniqueness
2-Propylanthracene-9,10-dione is unique due to the presence of the propyl group, which enhances its solubility and alters its electronic properties.
Eigenschaften
CAS-Nummer |
63690-55-1 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-propylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-2-5-11-8-9-14-15(10-11)17(19)13-7-4-3-6-12(13)16(14)18/h3-4,6-10H,2,5H2,1H3 |
InChI-Schlüssel |
ZPQUFYIADDJOEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


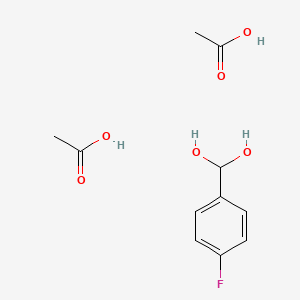

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
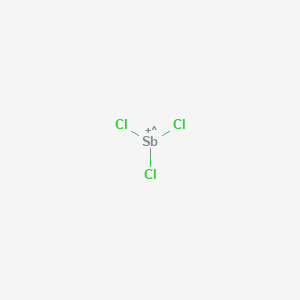
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

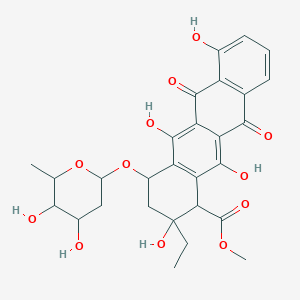
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
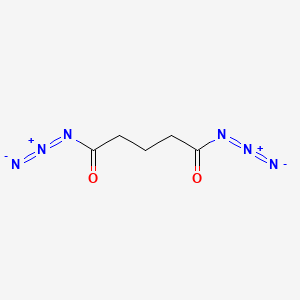
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)

![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)

